REACTION_SMILES
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[CH2:22]1[O:23][CH2:24][CH2:25][CH2:26]1.[CH3:3][O:4][C:5]([CH2:6][NH:7][C:8](=[O:9])[c:10]1[nH:11][c:12]2[cH:13][cH:14][c:15]([Cl:19])[cH:16][c:17]2[cH:18]1)=[O:20].[ClH:21].[Na+:2].[OH-:1]>>[O:4]=[C:5]([CH2:6][NH:7][C:8](=[O:9])[c:10]1[nH:11][c:12]2[cH:13][cH:14][c:15]([Cl:19])[cH:16][c:17]2[cH:18]1)[OH:20]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)CNC(=O)c1cc2cc(Cl)ccc2[nH]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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O=C(O)CNC(=O)c1cc2cc(Cl)ccc2[nH]1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |